N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-1,3-benzoxazol-2-amine
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Overview
Description
N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-1,3-benzoxazol-2-amine is a heterocyclic compound that incorporates a thiophene ring, a triazole ring, and a benzoxazole ring. These structural motifs are known for their diverse biological activities and are commonly found in various pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-1,3-benzoxazol-2-amine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of the Triazole Ring: The triazole ring is often synthesized via the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne.
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the condensation of o-aminophenol with a carboxylic acid or its derivatives.
Coupling Reactions: The final step involves coupling the thiophene, triazole, and benzoxazole rings using appropriate coupling reagents and conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-1,3-benzoxazol-2-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can undergo reduction to form dihydrotriazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens, alkyl halides, and nucleophiles such as amines and thiols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-1,3-benzoxazol-2-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds containing the thiophene ring, such as suprofen and articaine.
Triazole Derivatives: Compounds containing the triazole ring, such as fluconazole and itraconazole.
Benzoxazole Derivatives: Compounds containing the benzoxazole ring, such as mebendazole and albendazole.
Properties
IUPAC Name |
N-[(1-thiophen-2-yltriazol-4-yl)methyl]-1,3-benzoxazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5OS/c1-2-5-12-11(4-1)16-14(20-12)15-8-10-9-19(18-17-10)13-6-3-7-21-13/h1-7,9H,8H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BICVBAXFMMONOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)NCC3=CN(N=N3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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